1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide
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Overview
Description
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide is a useful research compound. Its molecular formula is C20H23NO4S3 and its molecular weight is 437.59. The purity is usually 95%.
BenchChem offers high-quality 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide and its derivatives have been the subject of synthesis and chemical reaction studies. The compound has been involved in reactions leading to the formation of new glycidyl derivatives through reactions like epoxidation and aminolysis, showcasing its potential for chemical transformations and applications in organic synthesis (Palchikov, Prid’ma, & Kas’yan, 2014).
Physicochemical Properties and Acidity
The physicochemical properties and Brönsted acidity of related compounds have been investigated, highlighting the compound's significance in understanding ionic liquid properties. This includes examining the density, viscosity, and thermal degradation of these compounds, which are essential for their applications in various fields, such as material science (Sardar et al., 2018).
Structural Studies
Extensive structural studies have been conducted on these compounds, providing insight into their molecular geometry and potential for forming intermolecular interactions. This knowledge is crucial for applications in crystallography and material sciences. For example, the conformations and self-association of related sulfonamides in solution have been explored, contributing to our understanding of their chemical behavior and potential applications in various scientific fields (Sterkhova, Moskalik, & Shainyan, 2014).
Mechanism of Action
Target of Action
The primary target of this compound is calcineurin , a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .
Mode of Action
The compound acts as an inhibitor of calcineurin It interacts with the enzyme, preventing it from performing its normal function
Biochemical Pathways
Calcineurin plays a crucial role in cellular transduction events such as T-cell activation and cell proliferation . By inhibiting calcineurin, the compound can potentially affect these pathways and their downstream effects.
Result of Action
The inhibition of calcineurin by the compound can lead to a decrease in T-cell activation and cell proliferation . This could potentially be used in the treatment of conditions where these processes are overactive, such as in certain autoimmune diseases or cancers.
properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S3/c1-19(2)14-5-7-20(19,17(22)9-14)12-28(24,25)21-10-15-3-4-16(27-15)18(23)13-6-8-26-11-13/h3-4,6,8,11,14,21H,5,7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHKGTCLNNJFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide |
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